

How to use Cdk9-IN-18 in cell culture

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Compound of Interest

Compound Name: Cdk9-IN-18

Cat. No.: B12398856

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An Application Note on the Use of a Potent and Selective CDK9 Inhibitor in Cell Culture

Topic: How to Use a Potent and Selective CDK9 Inhibitor in Cell Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

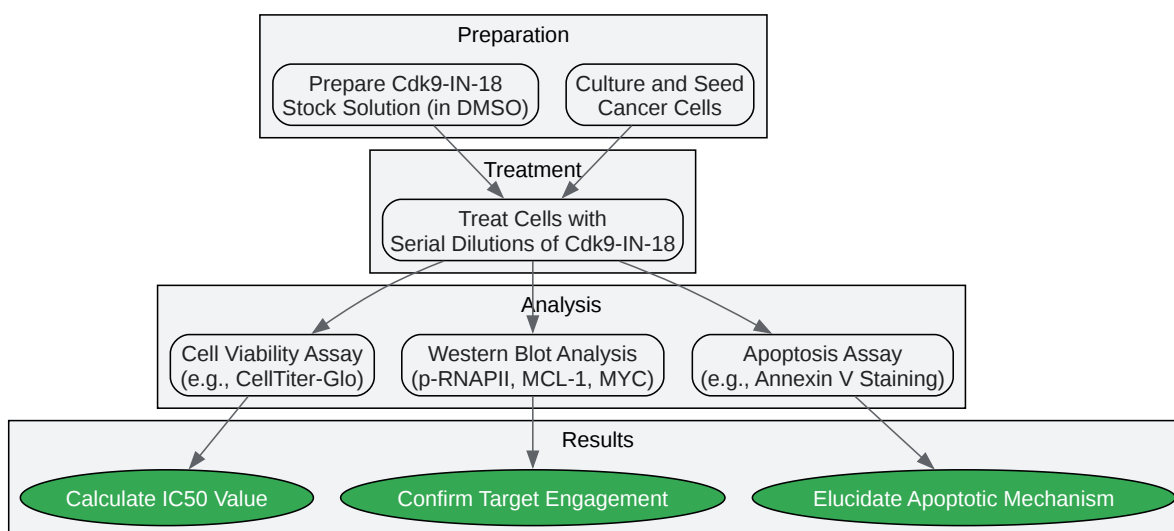
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which, along with its cyclin partners (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] This phosphorylation event is crucial for the release of paused RNAPII from promoter-proximal regions, enabling productive transcription elongation.[4][5] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[6][7]

This document provides a comprehensive guide for the use of a representative CDK9 inhibitor, referred to here as **Cdk9-IN-18**, in a cell culture setting. The protocols and data presented are synthesized from studies on various well-characterized, potent, and selective CDK9 inhibitors.

Mechanism of Action

Cdk9-IN-18 is an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of its key substrates.[8] The primary consequences of CDK9 inhibition in cancer cells are:

- Reduction of RNAPII C-terminal Domain (CTD) Phosphorylation: Specifically at the Serine 2 position, which is a hallmark of CDK9 activity.[8]
- Inhibition of Transcriptional Elongation: Leading to the downregulation of short-lived mRNA transcripts.[4]
- Depletion of Anti-Apoptotic Proteins: Notably, proteins with short half-lives such as MCL-1 and the proto-oncogene MYC are rapidly depleted upon CDK9 inhibition.[9]
- Induction of Apoptosis and Cell Cycle Arrest: The loss of key survival proteins triggers programmed cell death and halts cell proliferation in cancer cells.[9][10]



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